![molecular formula C20H18O10 B14260213 (2R,3R)-2,3-bis[(2-methoxybenzoyl)oxy]butanedioic acid CAS No. 226409-15-0](/img/structure/B14260213.png)
(2R,3R)-2,3-bis[(2-methoxybenzoyl)oxy]butanedioic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2R,3R)-2,3-bis[(2-methoxybenzoyl)oxy]butanedioic acid is a chiral compound with potential applications in various fields such as chemistry, biology, and medicine. The compound’s structure includes two methoxybenzoyl groups attached to a butanedioic acid backbone, making it an interesting subject for research due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3R)-2,3-bis[(2-methoxybenzoyl)oxy]butanedioic acid typically involves the esterification of butanedioic acid with 2-methoxybenzoic acid. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles may be applied to minimize waste and reduce environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
(2R,3R)-2,3-bis[(2-methoxybenzoyl)oxy]butanedioic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can yield alcohols or other reduced forms of the compound.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Aplicaciones Científicas De Investigación
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (2R,3R)-2,3-bis[(2-methoxybenzoyl)oxy]butanedioic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparación Con Compuestos Similares
Similar Compounds
(2R,3R)-2,3-bis[(2-hydroxybenzoyl)oxy]butanedioic acid: Similar structure but with hydroxy groups instead of methoxy groups.
(2R,3R)-2,3-bis[(2-chlorobenzoyl)oxy]butanedioic acid: Contains chlorobenzoyl groups instead of methoxybenzoyl groups.
Uniqueness
(2R,3R)-2,3-bis[(2-methoxybenzoyl)oxy]butanedioic acid is unique due to its specific functional groups and chiral centers, which may confer distinct chemical and biological properties compared to similar compounds.
Propiedades
Número CAS |
226409-15-0 |
|---|---|
Fórmula molecular |
C20H18O10 |
Peso molecular |
418.3 g/mol |
Nombre IUPAC |
(2R,3R)-2,3-bis[(2-methoxybenzoyl)oxy]butanedioic acid |
InChI |
InChI=1S/C20H18O10/c1-27-13-9-5-3-7-11(13)19(25)29-15(17(21)22)16(18(23)24)30-20(26)12-8-4-6-10-14(12)28-2/h3-10,15-16H,1-2H3,(H,21,22)(H,23,24)/t15-,16-/m1/s1 |
Clave InChI |
MPIXIVGXKMJABD-HZPDHXFCSA-N |
SMILES isomérico |
COC1=CC=CC=C1C(=O)O[C@H]([C@H](C(=O)O)OC(=O)C2=CC=CC=C2OC)C(=O)O |
SMILES canónico |
COC1=CC=CC=C1C(=O)OC(C(C(=O)O)OC(=O)C2=CC=CC=C2OC)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Tantalum(5+) pentakis[(trimethylsilyl)methanide]](/img/structure/B14260133.png)
![2,6-Diazaspiro[3.4]octane-2-carboxylic acid,8-(ethoxyimino)-,1,1-dimethylethyl ester](/img/structure/B14260134.png)

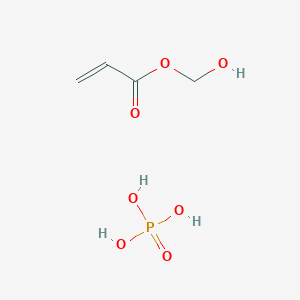
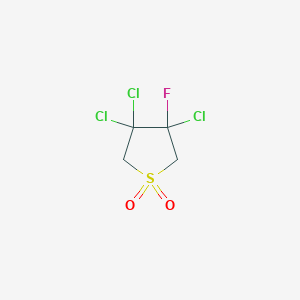
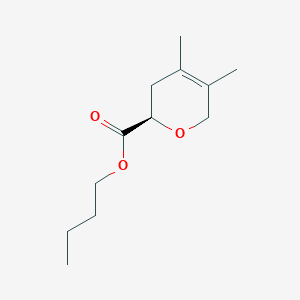
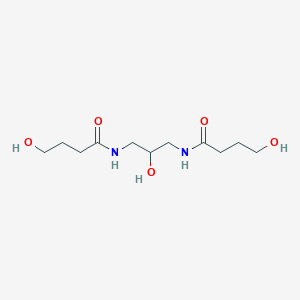
![Chloro(dimethyl)[4-(propan-2-yl)phenyl]stannane](/img/structure/B14260183.png)
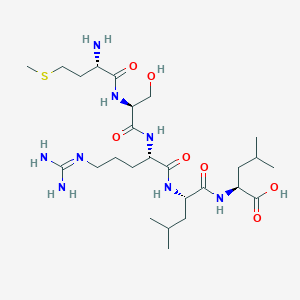

![N,N'-(Propane-1,3-diyl)bis{N-[2-(dimethylamino)ethyl]propanamide}](/img/structure/B14260205.png)
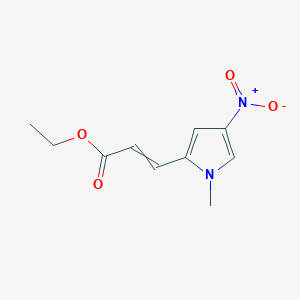
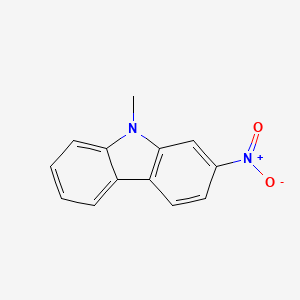
![1,1'-Biphenyl, 4-[2-(2-ethoxyethoxy)ethoxy]-](/img/structure/B14260241.png)
